6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane and regulating the calcium ion concentration within the cell, respectively .
Mode of Action
This compound interacts with its targets by inhibiting the activity of sodium-potassium ATPase and stimulating the reuptake function of SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby enhancing the contractility of the heart muscle .
Biochemical Pathways
The inhibition of sodium-potassium ATPase and the stimulation of SERCA-2 affect the sodium-potassium pump and calcium cycling pathways . The downstream effects include improved contractility and diastolic relaxation of the heart muscle .
Result of Action
The molecular effect of this compound is the modulation of ion transport across the cell membrane . At the cellular level, this results in enhanced cardiac contractility and improved diastolic relaxation .
Properties
IUPAC Name |
6-(2-aminoethoxy)-N,N-dipropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-3-6-16(7-4-2)11-9-12(15-10-14-11)17-8-5-13/h9-10H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVSPDCHFYHUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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